molecular formula C18H36Br2O8 B14029785 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane

Cat. No.: B14029785
M. Wt: 540.3 g/mol
InChI Key: VXIMGQPLVMTYBG-UHFFFAOYSA-N
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Description

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is a chemical compound with the molecular formula C18H36Br2O8. It is also known by its systematic name, 3,6,9,12,15,18,21,24-octaoxahexacosane, 1,26-dibromo-. This compound is characterized by the presence of two bromine atoms and multiple ether linkages, making it a versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane can be synthesized through a multi-step process involving the reaction of polyethylene glycol (PEG) with brominating agents. The typical synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-terminated PEG derivatives, while oxidation can produce PEG-based carboxylic acids .

Scientific Research Applications

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane involves its ability to undergo nucleophilic substitution reactions, allowing it to modify other molecules. The bromine atoms serve as reactive sites for nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in the synthesis of functionalized PEG derivatives, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    1,26-Dichloro-3,6,9,12,15,18,21,24-octaoxahexacosane: Similar structure but with chlorine atoms instead of bromine.

    1,26-Diiodo-3,6,9,12,15,18,21,24-octaoxahexacosane: Similar structure but with iodine atoms instead of bromine.

    Polyethylene glycol (PEG): The parent compound without halogen atoms.

Uniqueness

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is unique due to the presence of bromine atoms, which provide distinct reactivity compared to its chloro and iodo counterparts. The bromine atoms make it more suitable for specific nucleophilic substitution reactions, offering versatility in chemical synthesis and functionalization .

Properties

Molecular Formula

C18H36Br2O8

Molecular Weight

540.3 g/mol

IUPAC Name

1,2-bis[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C18H36Br2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-18H2

InChI Key

VXIMGQPLVMTYBG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCBr)OCCOCCOCCOCCBr

Origin of Product

United States

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